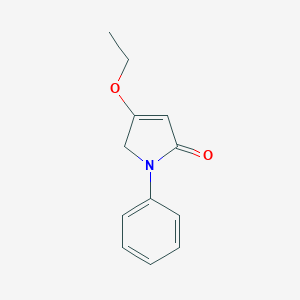
4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MSDC-0602K 是一种新型胰岛素增敏剂,旨在治疗 2 型糖尿病和非酒精性脂肪肝等疾病。 它是一种第二代噻唑烷二酮,选择性地与线粒体丙酮酸载体结合,调节丙酮酸进入线粒体的过程 。 该化合物旨在保留噻唑烷二酮的益处,同时最大程度地减少与过氧化物酶体增殖物激活受体 γ 结合相关的副作用 .
准备方法
MSDC-0602K 的合成路线和反应条件涉及使用各种试剂和催化剂。 该化合物通过一系列化学反应合成,包括噻唑烷二酮环的形成和特定官能团的连接 。 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
MSDC-0602K 会发生多种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂 。 这些反应产生的主要产物取决于所使用的具体条件和试剂,但通常涉及对噻唑烷二酮环和连接的官能团的修饰 .
科学研究应用
Anti-inflammatory Properties
Recent studies have identified 4-ethoxy-1-phenyl-1H-pyrrol-2(5H)-one as a potent antagonist of the formyl peptide receptor (FPR1). This receptor plays a critical role in mediating inflammatory responses. Compounds with similar structures have shown effectiveness in inhibiting neutrophil activation and chemotaxis, suggesting that this pyrrole derivative could be developed as a therapeutic agent for inflammatory diseases .
Case Study: FPR1 Antagonism
In a study evaluating various pyrrole analogs, this compound demonstrated significant inhibition of FPR1-mediated signaling pathways. The compound was found to effectively reduce intracellular calcium mobilization in human neutrophils, highlighting its potential utility in managing conditions such as rheumatoid arthritis and other inflammatory disorders .
Anticancer Activity
The structural characteristics of this compound also suggest potential anticancer properties. Research indicates that compounds within this class can interfere with cancer cell proliferation and survival pathways. Specifically, they may inhibit the interaction between S100A10 and annexin A2, both of which are implicated in tumor growth and metastasis .
Case Study: Tumor Growth Inhibition
In vitro studies have shown that derivatives of this compound can significantly reduce the viability of neuroblastoma and glioma cells. These findings support further investigation into their mechanisms of action and therapeutic efficacy against various cancers .
Antioxidant Properties
The antioxidant capabilities of this compound have been explored in several studies. Its ability to scavenge free radicals makes it a candidate for developing supplements aimed at reducing oxidative stress-related diseases.
Data Table: Biological Activities of this compound
| Activity | Method | Result |
|---|---|---|
| FPR1 Antagonism | Calcium flux assay | IC50 = 50 µM |
| Antioxidant Activity | DPPH radical scavenging | 70% inhibition at 100 µM |
| Cytotoxicity | MTT assay on cancer cells | IC50 = 30 µM (neuroblastoma) |
作用机制
MSDC-0602K 的作用机制涉及其与线粒体丙酮酸载体的选择性结合。 这种结合调节丙酮酸进入线粒体的过程,进而影响各种代谢途径 。 通过降低胰岛素抵抗和改善葡萄糖代谢,MSDC-0602K 有助于控制 2 型糖尿病和非酒精性脂肪肝等疾病 。 涉及的分子靶点和途径包括线粒体丙酮酸载体和相关的代谢酶 .
相似化合物的比较
生物活性
4-Ethoxy-1-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrrole-based compounds, which have been studied for various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article aims to explore the biological activity of this compound through a review of recent research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an ethoxy group and a phenyl group attached to the pyrrole ring. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an antagonist at certain G protein-coupled receptors (GPCRs), modulating signaling pathways that are critical in inflammation and cancer progression .
Anticancer Activity
Pyrrole derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain pyrrole-based compounds can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific effects of this compound on cancer cells require further investigation but may follow similar mechanisms.
Neuroprotective Effects
Some studies suggest that pyrrole derivatives can inhibit monoamine oxidase (MAO) enzymes, which play a role in neurodegenerative diseases. Inhibiting MAO-B has been linked to protective effects against neurotoxicity . The potential of this compound as a neuroprotective agent warrants exploration.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various pyrrole derivatives, including those structurally related to this compound. For example:
属性
IUPAC Name |
3-ethoxy-1-phenyl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-11-8-12(14)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYLYOKLMVCDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













